molecular formula C13H9N3O2S B11851303 N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide CAS No. 111849-30-0

N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide

Cat. No.: B11851303
CAS No.: 111849-30-0
M. Wt: 271.30 g/mol
InChI Key: LAJFNVNZHVASRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core substituted with a phenyl group at the 6-position and a formamide moiety at the 3-position. Its molecular formula is C₁₃H₉N₃O₂S, with a molecular weight of 283.30 g/mol (estimated).

Key structural features influencing bioactivity include:

  • Phenyl substituent: Introduces hydrophobicity and may enhance binding to aromatic enzyme pockets.
  • Formamide group: A polar substituent that may modulate solubility and hydrogen-bonding interactions compared to sulfonamide or carboxylic acid derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111849-30-0

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

N-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)formamide

InChI

InChI=1S/C13H9N3O2S/c17-8-15-16-7-14-12-10(13(16)18)6-11(19-12)9-4-2-1-3-5-9/h1-8H,(H,15,17)

InChI Key

LAJFNVNZHVASRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)NC=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-carboxylic Acid Derivatives

Reaction of 2-aminothiophene-3-carboxylic acid with aryl/heteroaryl acyl chlorides in pyridine yields substituted 2-aryl-4H-thieno[2,3-d][1,oxazin-4-ones. Subsequent aminolysis with amines (e.g., 4-aminopyridine) under reflux in acetic acid produces 3-substituted thieno[2,3-d]pyrimidin-4(3H)-ones. For example, 2-phenyl-3-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one is synthesized in 81% yield via this method.

Multi-Component Green Synthesis

A one-pot, four-component reaction using ketones, ethyl cyanoacetate, sulfur, and formamide catalyzed by ZnCl₂ generates the thieno[2,3-d]pyrimidin-4(3H)-one core without chromatography. This approach reduces steps and avoids hazardous solvents, achieving yields up to 85%.

Introduction of the Formamide Group

Direct Formylation of 3-Amino Intermediates

The target compound requires formylation of a 3-amino-thieno[2,3-d]pyrimidin-4(3H)-one precursor. 3-Amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is treated with formic acid under acidic conditions (e.g., HCl catalysis) to yield the formamide derivative. Key parameters:

  • Reagents : Formic acid (10 mL per 0.01 mol substrate), catalytic HCl.

  • Conditions : Reflux for 10 hours, followed by cooling and filtration.

  • Yield : ~50–70% after recrystallization from ethanol.

Alternative Formylation via Formamide

In some cases, formamide serves as both solvent and formylating agent. Heating the 3-amino derivative in formamide at 145°C for 4–6 hours introduces the formamide group. This method avoids excess acid and simplifies purification.

Optimization and Mechanistic Insights

Role of Catalysts

  • ZnCl₂ : Enhances cyclocondensation efficiency in multi-component syntheses.

  • Acetic Acid : Facilitates aminolysis by protonating intermediates, accelerating nucleophilic attack.

Substituent Effects

The 6-phenyl group is introduced via aryl acyl chlorides (e.g., benzoyl chloride) during core synthesis. Electron-withdrawing groups on the phenyl ring (e.g., nitro) may require adjusted reaction times or temperatures.

Comparative Data Table

MethodStarting MaterialReagents/ConditionsYield (%)Reference
Cyclocondensation2-Aminothiophene-3-carboxylic acidPyridine, aryl acyl chloride, reflux81
Multi-Component SynthesisCyclohexanone, ethyl cyanoacetateS₈, formamide, ZnCl₂, 120°C85
Formylation with HCOOH3-Amino-6-phenylthieno[2,3-d]pyrimidinHCOOH, HCl, reflux70
Formylation with Formamide3-Amino-6-phenylthieno[2,3-d]pyrimidinFormamide, 145°C65

Challenges and Solutions

Stability of 3-Amino Intermediates

3-Aminothieno[2,3-d]pyrimidin-4(3H)-ones are prone to oxidation. Stabilization via formylation immediately after synthesis is critical.

Purification

Column chromatography (hexane:ethyl acetate, 1:1) effectively isolates products. Green methods avoid chromatography by leveraging high-yield precipitations .

Chemical Reactions Analysis

N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide, with the CAS number 111849-30-0, has the molecular formula C13H9N3O2S and a molecular weight of 271.29 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design .

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance antiproliferative activity and induce apoptosis in cancer cells .

Dopamine Receptor Modulation

Another notable application of this compound is its role as a negative allosteric modulator of dopamine D2 receptors. Research indicates that derivatives of this compound can influence dopamine receptor signaling pathways, which are crucial in treating disorders such as schizophrenia and Parkinson's disease. The incorporation of specific substituents on the thieno[2,3-d]pyrimidine framework has been shown to modulate receptor activity effectively .

Synthesis and Derivative Exploration

The synthesis of this compound has been explored through various methodologies. For example, researchers have investigated different reaction conditions involving pyrrolidine to yield various derivatives with enhanced biological activities. These synthetic approaches highlight the compound's versatility and potential for further functionalization to improve efficacy against specific targets .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thieno[2,3-d]pyrimidine derivatives is vital for optimizing their pharmacological properties. Studies have shown that modifications at the 4-position significantly affect the biological activity of these compounds. For instance, varying substituents can lead to differences in receptor affinity and selectivity, providing insights into designing more effective drugs targeting specific pathways in cancer therapy and neuropharmacology .

Case Studies

Study Focus Findings
Anticancer ActivityDemonstrated significant cytotoxic effects against various cancer cell lines with derivatives showing enhanced apoptosis induction.
Dopamine Receptor ModulationIdentified as a negative allosteric modulator for dopamine D2 receptors, affecting signaling pathways relevant for treating neurological disorders.
Synthesis TechniquesExplored various synthetic routes leading to derivatives with improved biological profiles through structural modifications.

Mechanism of Action

The mechanism of action of N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Differences and Bioactivity Comparison

Compound Core Structure Substituents at 2-/3-Positions Key Bioactivity (IC₅₀ or Inhibition %) Molecular Weight (g/mol)
Target Compound Thieno[2,3-d]pyrimidinone 3-Formamide, 6-phenyl Data not available 283.30
Benzothieno[3,2-d]pyrimidinone 1 Benzothieno[3,2-d]pyrimidinone 2-(Methanesulfonamido), 2-thio substituent COX-2 inhibition (~70%), PGE2 suppression 501.56
Benzothieno[3,2-d]pyrimidinone 8 Benzothieno[3,2-d]pyrimidinone 2-Cyclohexylthio, 3-methanesulfonamido ICAM-1 inhibition (~65%) 487.62
2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetic acid Thieno[2,3-d]pyrimidinone 3-Acetic acid, 6-phenyl Pharmacological data unavailable 286.31

Key Observations:

Core Structure Impact: The benzothieno[3,2-d]pyrimidinone derivatives (e.g., compound 1) exhibit broader anti-inflammatory activity (COX-2, iNOS, and ICAM-1 inhibition) compared to simpler thienopyrimidinones, likely due to enhanced aromatic stacking from the fused benzene ring .

Substituent Effects :

  • Sulfonamide vs. Formamide : Methanesulfonamide derivatives (e.g., compound 1 ) show stronger COX-2 inhibition, attributed to the sulfonyl group’s electronegativity and hydrogen-bond acceptor capacity. The formamide group in the target compound may offer weaker enzyme interactions but better solubility.
  • Thio Substituents : Cyclohexylthio (compound 8 ) and arylthio groups (e.g., 2,4-difluorophenyl in compound 9 ) enhance lipophilicity and membrane permeability, critical for cellular uptake .

Physicochemical Properties :

  • The acetic acid derivative () has a higher molecular weight (286.31 vs. 283.30) and polar carboxylic acid group, which may limit blood-brain barrier penetration compared to the target compound’s formamide .

Biological Activity

N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide is a member of the thienopyrimidine family, characterized by a unique structure that includes a thieno[2,3-d]pyrimidine core. This compound has garnered attention for its potential biological activities, which are still under investigation but are expected to align with observed trends in similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H9N3O2S, with a molecular weight of 271.29 g/mol. Its structure features a fused thiophene and pyrimidine ring system, contributing to its chemical reactivity and potential biological interactions.

Property Value
Molecular FormulaC13H9N3O2S
Molecular Weight271.29 g/mol
CAS Number111849-30-0

Anticancer Potential

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, particularly in anticancer applications. Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds within this class have shown promising results in inhibiting cell proliferation in human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines .

Enzyme Inhibition

Molecular docking studies have been conducted to explore the interaction of this compound with specific enzymes involved in disease pathways. It is hypothesized that this compound may inhibit key enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine biosynthesis. Inhibitors of DHODH have been associated with antiviral and anticancer properties .

Antiviral Activity

The compound's structural similarities to other pyrimidine derivatives suggest potential antiviral activity. Research has indicated that certain thienopyrimidine derivatives can enhance the production of interferons, which are crucial for the antiviral immune response. This mechanism may be linked to the compound's ability to disrupt pyrimidine metabolism .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against A-549 and MCF-7 cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Molecular Docking Studies : Computational analyses reveal potential binding interactions between this compound and target proteins involved in cancer progression and viral replication. These studies suggest favorable binding affinities that could translate into therapeutic efficacy .

Q & A

Q. What are the standard synthesis protocols for N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide?

The synthesis typically involves multi-step reactions:

Core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones to construct the thieno[2,3-d]pyrimidin-4-one core .

Formylation : Introduction of the formamide group via formic acid or formylating agents (e.g., acetic-formic anhydride) under reflux conditions .

Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization from ethanol to achieve >95% purity .
Key reagents : Triethylamine (as a base catalyst), DMF (solvent), and protective gases (N₂) to prevent oxidation .

Q. How is structural characterization performed for this compound?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.3–8.5 ppm (pyrimidine C-H), δ 10.5–11.0 ppm (formamide NH) .
    • ¹³C NMR : Carbonyl groups (C=O) resonate at ~165–170 ppm .
  • IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and NH (3200–3300 cm⁻¹) .
  • HPLC : Purity validation using C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended?

  • Anticancer activity : MTT assay on A549 (lung), HCT116 (colon), and MCF-7 (breast) cell lines .
  • Antimicrobial testing : Broth dilution method against E. coli, S. aureus, and B. subtilis .
  • Dose range : 1–100 µM, with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can conflicting data on biological activity between analogs be resolved?

  • Structural comparison : Use analogs with modifications (e.g., oxadiazole vs. thiazole substituents) to identify activity trends. For example, thieno[2,3-d]pyrimidine analogs with oxadiazole moieties show enhanced antimicrobial activity compared to simpler derivatives .
  • Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Multi-parametric analysis : Combine IC₅₀ values with logP (lipophilicity) and solubility data to assess structure-activity relationships .

Q. What methodologies are suitable for studying pharmacokinetic properties?

  • Radiolabeling : Use ¹¹C or ¹⁴C isotopes to track absorption/distribution in rodent models .
  • Plasma stability : Incubate compound in plasma (human/rat) at 37°C; analyze degradation via LC-MS/MS .
  • Protein binding : Equilibrium dialysis to measure binding to albumin or α-1-acid glycoprotein .

Q. How can molecular docking inform target validation?

  • Target selection : Prioritize enzymes like tRNA (guanine37-N1)-methyltransferase (linked to antimicrobial activity) or c-Met kinase (anticancer target) .
  • Software : AutoDock Vina or Schrödinger Suite for docking simulations .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .

Q. What strategies improve solubility and formulation stability?

  • Co-solvents : Use DMSO/PEG 400 mixtures (up to 20% v/v) for in vivo studies .
  • pH adjustment : Buffered solutions (pH 6.5–7.4) to enhance aqueous stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Comparative Analysis & Data Interpretation

Q. How does this compound compare to structurally similar analogs?

Compound Key Features Biological Activity
Target Compound Thieno[2,3-d]pyrimidine + formamideBroad-spectrum (anticancer, antimicrobial)
Thienopyrimidine Derivative A Simplified core (no oxadiazole)Selective antiviral activity
Oxadiazole Compound B Oxadiazole ring onlyModerate antifungal activity

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Mechanistic studies : Assess apoptosis markers (e.g., caspase-3 activation) in resistant cell lines .
  • Metabolic profiling : Compare ATP levels (CellTiter-Glo assay) to rule out off-target effects .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to identify resistance pathways .

Methodological Best Practices

Q. Experimental design for dose-response studies

  • Sample size : n ≥ 3 replicates per dose to ensure statistical power (p < 0.05) .
  • Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data normalization : Express activity as % inhibition relative to untreated controls .

Q. Validating synthetic intermediates

  • TLC monitoring : Use silica plates with UV254; Rf values should match predicted mobility .
  • Mass spectrometry : Confirm molecular ions (e.g., m/z 299 for intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.